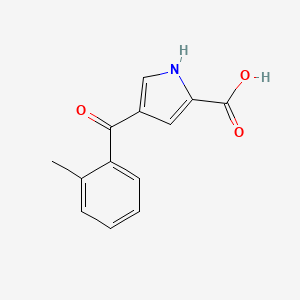

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a similar compound, 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, involves N-acylation and hydrolysis on 2-methyl-4-amino methyl benzoate and 2-methyl benzoyl chloride . The reaction is carried out under the action of silver salts . This method is advantageous due to its simple and accessible raw materials, mild reaction conditions, high yield and purity, and lower cost .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-(2-Methylbenzoyl)benzoic acid”, include a molecular formula of CHO, an average mass of 240.254 Da, and a monoisotopic mass of 240.078644 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthesis of α-Aminopyrrole Derivatives : A study by Galenko et al. (2019) describes a method for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, which further react to afford pyrrolo[1,2-a]pyrimidine-7-carboxylates or are converted into 2-diazo-2H-pyrrole-4-carboxylates. This showcases the compound's reactivity and utility in synthesizing complex heterocyclic structures (Galenko et al., 2019).

Furo[2,3-b]pyridines Synthesis : Antonov et al. (2021) demonstrated the synthesis of methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates from 4,5-dibenzoyl-1H-pyrrole-2,3-diones and methyl 5-aminofuran-2-carboxylate, indicating a route to furo[2,3-b]pyridines, which are valuable heterocyclic compounds (Antonov et al., 2021).

Material Science and Polymer Chemistry

Intercalation in Layered Double Hydroxides (LDHs) : Tronto et al. (2008) explored the intercalation of pyrrole carboxylic acid derivatives, including 4-(1H-pyrrol-1-yl)benzoate, into LDHs, resulting in organically modified 2D nanocomposites with potential applications in electronics and catalysis (Tronto et al., 2008).

Electropolymerization of Pyrrole Derivatives : Lengkeek et al. (2010) discussed the efficient preparation and electropolymerization of N-(4′-carboxyphenyl)-2,5-di(2″-thienyl)pyrrole, highlighting its potential in creating stable polymer films for electronic applications (Lengkeek et al., 2010).

Organic Chemistry and Catalysis

Palladium-Catalyzed Oxidative Coupling : Yamashita et al. (2009) reported the palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes to produce tetrasubstituted carbazoles, demonstrating the versatility of pyrrole-2-carboxylic acid derivatives in facilitating complex reactions (Yamashita et al., 2009).

Fe(II)/Et3N-Relay Catalysis : Galenko et al. (2015) developed a method for synthesizing methyl 4-imidazolylpyrrole-2-carboxylates from isoxazoles and phenacylimidazolium salts under Fe(II)/Et3N relay catalysis. This process exemplifies the catalytic applications of pyrrole derivatives in organic synthesis (Galenko et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life . Precautions include avoiding heat, sparks, open flames, and hot surfaces, and not smoking. After handling, skin should be washed thoroughly. If swallowed, a poison center or doctor should be contacted immediately .

Wirkmechanismus

Mode of Action

The exact mode of action of 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid is currently unknown. Based on its chemical structure, it can be hypothesized that it may interact with its targets through a variety of chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Eigenschaften

IUPAC Name |

4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8-4-2-3-5-10(8)12(15)9-6-11(13(16)17)14-7-9/h2-7,14H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUSALZBGKXLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2591134.png)

![2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride](/img/structure/B2591138.png)

![Ethyl 3-(4-chlorophenyl)-5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2591140.png)

![N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2591143.png)

![N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2591154.png)

![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2591156.png)